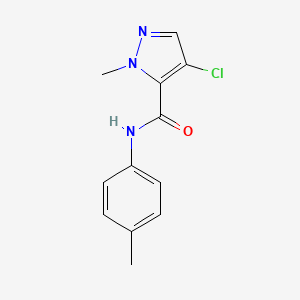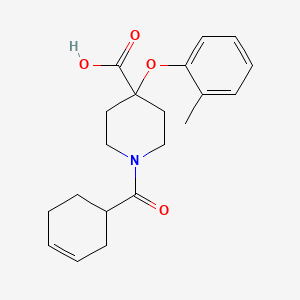
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is structurally similar to tetrahydrocannabinol (THC), the active compound found in marijuana. CP-47,497 has been the subject of extensive scientific research due to its potential applications in medicine and its effects on the body.
作用機序
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain in animal models of neuropathic pain and inflammation. It has also been shown to have anti-inflammatory effects, reducing inflammation in models of arthritis and other inflammatory conditions. In addition, it has been found to have neuroprotective properties, protecting against damage to neurons in the brain and spinal cord.
実験室実験の利点と制限
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to its use. 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endocannabinoids. In addition, its use is limited by ethical considerations, as it is a controlled substance that has been associated with abuse and addiction.
将来の方向性
There are several potential future directions for research on 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in treating addiction and withdrawal symptoms.
Another area of interest is the development of more selective and potent compounds that can target specific components of the endocannabinoid system. This could lead to the development of new drugs with fewer side effects and greater therapeutic potential.
Conclusion:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in medicine. It acts on the endocannabinoid system, modulating various physiological processes and leading to a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and potential for abuse. However, there are several potential future directions for research on this compound, including its use in treating neurodegenerative diseases and the development of more selective and potent compounds.
合成法
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 4-methylphenylhydrazine. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product.
科学的研究の応用
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, it has been investigated for its potential use in treating conditions such as multiple sclerosis, epilepsy, and cancer.
特性
IUPAC Name |
4-chloro-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)15-12(17)11-10(13)7-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHWFZSWAMVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine](/img/structure/B5457882.png)
![2-methyl-5-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5457896.png)
![N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B5457903.png)

![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)